1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone
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Overview
Description
1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and an ethanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for modifying the ethanone group. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone can be compared with similar compounds such as:
2-Chloro-4-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of an ethanone group.
2,6-Dichloro-4-(trifluoromethyl)aniline: Contains additional chloro groups and an aniline group.
2-Chloro-2,2-difluoro-1-[3-(trifluoromethoxy)phenyl]ethanone: Similar structure with difluoro groups instead of trifluoromethoxy.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-[2-chloro-4-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-5(14)7-3-2-6(4-8(7)10)15-9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBYEOOYGKVSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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